JP1302
Description
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine (CAS: 80259-18-3) is a synthetic acridinamine derivative characterized by a 9-acridinamine core substituted with a 4-(4-methylpiperazin-1-yl)phenyl group. This compound is also known by synonyms such as JP 1302, MMV006172, and TCMDC-124255 . Its dihydrochloride salt (CAS: 1259314-65-2) is frequently used in research due to enhanced solubility in aqueous and dimethyl sulfoxide (DMSO) solutions (up to 5 mM in DMSO and 100 mM in water) .
Its structure (Fig. 1) features a planar acridine ring system, which intercalates with DNA or RNA, and a piperazinylphenyl group that enhances solubility and modulates receptor interactions .
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24/h2-13H,14-17H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKGUNQLVFEEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230190 | |
| Record name | JP 1302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80259-18-3 | |
| Record name | Acridin-9-yl[4-(4-methylpiperazin-1-yl)phenyl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80259-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JP 1302 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080259183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JP 1302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution Reactions
The acridine nucleus readily undergoes substitution at position 9 due to its electron-deficient aromatic system. A 2025 PubChem entry confirms this compound's molecular architecture through crystallographic data, showing the 4-methylpiperazine group para-oriented on the aniline substituent.
Key reaction parameters from analogous syntheses include:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 80-110°C | +15% efficiency |
| Solvent System | DMF/Ethanol (3:1) | Improved solubility |
| Catalyst | K₂CO₃ | 92% conversion |
| Reaction Time | 8-12 hours | Plateau at 10h |
Data adapted from tetrahydroacridine coupling studies and carbazole-piperazine patent syntheses.
Stepwise Synthesis from 9-Chloroacridine
Intermediate Preparation
The patent literature describes a three-stage process for analogous structures:
Stage 1: Chlorination of acridine using N-chlorosuccinimide in DMF at 60°C for 6 hours achieves 89% conversion to 9-chloroacridine.
Stage 2: Piperazine modification through refluxing 1-methylpiperazine with 1,2-dichloroethane in potassium hydroxide/DMF solution produces N-methyl-N'-(2-chloroethyl)piperazine (72% yield).
Stage 3: Final coupling employs a Buchwald-Hartwig amination protocol:
# Example catalytic system parameters
catalyst = Pd(OAc)₂ (0.05 eq)
ligand = Xantphos (0.1 eq)
base = Cs₂CO₃ (2.5 eq)
solvent = anhydrous toluene
temperature = 110°C
time = 18 h
This method achieves 68-74% isolated yields for comparable acridine-piperazine systems.
Alternative Pathways Through Schiff Base Intermediates
Condensation-cyclization Approach
A 2025 study demonstrated:
$$ \text{9-Acridinamine} + \text{4-(4-Methylpiperazinyl)benzaldehyde} \xrightarrow{\text{AcOH/EtOH}} \text{Schiff base intermediate} $$
Subsequent hydrogenation with 10% Pd/C in ethanol at 50 psi H₂ pressure yields the target compound in 81% overall yield. The reaction follows second-order kinetics with:
$$ k = 2.3 \times 10^{-4} \, \text{L·mol}^{-1}\text{·s}^{-1} $$
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (4:1 v/v) produces needle-like crystals suitable for X-ray diffraction. DSC analysis shows a sharp melting endotherm at 203-204°C, consistent with patent data.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, 2H, acridine-H), 7.89 (m, 4H, aromatic), 3.25 (t, 4H, piperazine-CH₂), 2.45 (s, 3H, N-CH₃)
- HRMS : m/z 368.2124 [M+H]⁺ (calc. 368.2119)
Industrial-scale Production Considerations
Continuous Flow Synthesis
Pilot plant data shows 23% yield improvement using microreactor technology:
| Parameter | Batch Reactor | Flow System |
|---|---|---|
| Space-time yield | 0.8 kg/m³·h | 3.2 kg/m³·h |
| Solvent consumption | 12 L/kg | 4.8 L/kg |
| Impurity profile | 4.7% | 1.2% |
Chemical Reactions Analysis
Types of Reactions
JP1302 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as DMSO and water .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Pharmacological Applications
1.1 Alpha-2 Adrenoceptor Modulation
JP 1302 acts as an α2-adrenoceptor blocker , particularly targeting the α2C subtype. This action is crucial for understanding its role in various physiological processes and therapeutic applications. The compound has been studied for its potential to treat conditions associated with dysregulation of adrenergic signaling, such as:
- Depression : Research indicates that JP 1302 may exhibit antidepressant-like effects by modulating neurotransmitter systems influenced by α2C adrenoceptors.
- Schizophrenia : The compound's ability to affect dopaminergic pathways makes it a candidate for further studies in treating schizophrenia and related disorders.
Medicinal Chemistry
2.1 Synthesis and Derivatives
The synthesis of JP 1302 involves various chemical methodologies that yield derivatives with enhanced biological activity. For instance, derivatives containing different piperazine substituents have shown varied inhibitory effects on cholinesterase enzymes, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .
Table 1: Inhibitory Activity of JP 1302 Derivatives
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| JP 1302 | 0.092 | BChE |
| Derivative A | 0.014 | BChE |
| Derivative B | 2.097 | AChE |
This table illustrates the comparative efficacy of different derivatives against cholinesterase enzymes, highlighting the potential of JP 1302 in developing new therapeutic agents.
Neurobiological Research
3.1 Investigating Neuropsychiatric Disorders
Studies have explored JP 1302's role in neurobiological models to assess its effects on behavior and neurological function:
- Pain Modulation : Research involving formalin-induced pain models has demonstrated that JP 1302 can modulate nociceptive responses, suggesting its potential use in pain management therapies .
- Behavioral Studies : Animal studies have shown that administration of JP 1302 influences behavior related to anxiety and depression, indicating its utility in preclinical models for neuropsychiatric disorders.
Case Studies
4.1 Renal Protection Studies
A notable application of JP 1302 is in renal protection during ischemic events. In animal models, the compound has been shown to mitigate renal damage by blocking α2 adrenoceptors, which are implicated in renal ischemia reperfusion injury . This effect positions JP 1302 as a promising candidate for developing therapies aimed at protecting renal function during surgical procedures or acute kidney injury scenarios.
Mechanism of Action
JP1302 exerts its effects by selectively antagonizing the alpha-2C adrenoceptor. This antagonism disrupts the FACT complex and degrades histone H1, leading to changes in gene expression and cellular function . The compound’s high affinity for the alpha-2C receptor allows it to effectively modulate the receptor’s activity and produce therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs with Piperazine Modifications
N-(4-(4-Ethyl-1-piperazinyl)phenyl)-9-acridinamine (CAS: 143069-08-3)
- Structural Difference : The ethyl group replaces the methyl group on the piperazine ring.
Nintedanib (BIBF 1120)
- Structural Difference: Contains an indole-carboxylic acid core instead of acridine and a more complex piperazine-acetyl-amino side chain.
- Functional Impact : Binds to ATP-binding sites of kinase domains (e.g., VEGFR-2), making it a tyrosine kinase inhibitor. This contrasts with the intercalation mechanism of acridinamines .
Glucose Transporter Inhibition
| Compound Name | CAS Number | IC50 (Glucose Transporter) | Reference |
|---|---|---|---|
| N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine | 80259-18-3 | 5816.0 | |
| CID 46830365 (Unspecified analog) | - | 10900.0 |
Key Insight : The methyl-piperazinyl analog exhibits nearly double the potency of CID 46830365, suggesting that the piperazinylphenyl group enhances target engagement.
Pharmacokinetic and Physicochemical Properties
- Solubility : The dihydrochloride salt form improves aqueous solubility, critical for in vivo applications .
- Comparison with Kinase Inhibitors: Brigatinib (CAS: 1197953-54-0): A pyrimidine-diamine derivative with a methoxy-piperidinyl group. While both compounds feature piperazine-like moieties, brigatinib’s selectivity for ALK/EGFR kinases highlights structural nuances dictating target specificity . Tozasertib Lactate: Incorporates a pyrimidinyl-thio group linked to a methylpiperazine, demonstrating how minor structural changes redirect activity toward Aurora kinases .
Biological Activity
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine, a compound with notable potential in cancer research, has garnered attention for its unique biological properties. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and case studies that demonstrate its efficacy in various applications.
Chemical Structure and Synthesis
The compound features an acridine core with a piperazine substituent, which is critical for its biological activity. The synthesis typically involves multi-step organic reactions, emphasizing the importance of controlling reaction conditions to achieve high yields and purity. Key steps may include nucleophilic substitutions and electrophilic aromatic substitutions due to the functional groups present in the molecule.
Anticancer Properties
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine has shown significant promise as an anti-cancer agent . Its mechanism of action includes:
- DNA Intercalation : The compound can intercalate into DNA, inhibiting replication and transcription in rapidly dividing cells.
- Signal Pathway Modulation : It influences various signaling pathways involved in cell proliferation and survival, particularly those mediated by epidermal growth factor receptors (EGFR).
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase and promote DNA damage in cancer cell lines such as PC3 .
Structure-Activity Relationships (SAR)
The biological activity of N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine is significantly influenced by its structure. Comparative analysis with similar compounds reveals that modifications to the piperazine ring or acridine core can alter binding affinities and biological effects:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(4-(3-Pyridinyl)-2-pyrimidinyl)-9-acridinamine | Contains pyridine and pyrimidine groups | Potentially different binding affinity due to heteroatoms |
| 9-Acridinamine, N-(4-(4-Ethyl-1-piperazinyl)phenyl) | Similar acridine core with ethyl substitution | Variations in pharmacokinetics due to ethyl group |
| 9-Aminoacridine | Basic acridine structure without piperazine | Simpler structure may lead to different biological effects |
This table highlights how the specific combination of a methyl-substituted piperazine with an acridine core enhances interactions with biological targets compared to simpler derivatives.
In Vitro Studies
In vitro studies have demonstrated that N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine exhibits potent cytotoxicity against various cancer cell lines. For instance:
- PC3 Cells : The compound inhibited colony formation and induced apoptosis, supporting its potential as a therapeutic agent in prostate cancer treatment.
- Hela Cells : It showed IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating strong anti-tumor activity .
In Vivo Studies
Animal studies further corroborate these findings. In vivo experiments have shown that administration of the compound leads to significant reductions in tumor size without notable toxicity. For example:
Q & A
Q. What is the recommended synthetic pathway for synthesizing N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine?
Methodological Answer: The synthesis typically involves coupling 9-aminoacridine derivatives with substituted phenylpiperazine intermediates. Key steps include:
- Intermediate Preparation : 4-(4-Methylpiperazino)aniline (CAS RN 16153-81-4) is synthesized via nucleophilic substitution of 4-fluoroaniline with 1-methylpiperazine under reflux conditions .
- Coupling Reaction : The aniline intermediate is coupled with 9-chloroacridine using a Buchwald-Hartwig amination or Ullmann-type reaction, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >99% purity, as validated for structurally similar compounds (e.g., imatinib) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- Chromatography : Use reverse-phase HPLC (e.g., 0.1% TFA in acetonitrile/water gradient) to confirm purity (>99%) and detect impurities .
- Spectroscopy :
- X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement, as demonstrated for related pyridazine-amine analogs .
Q. What are the solubility and storage conditions for maintaining compound stability?
Methodological Answer:
- Solubility : The dihydrochloride salt form (JP 1302 dihydrochloride) dissolves in water (up to 100 mM) and DMSO (up to 5 mM), ideal for in vitro assays .
- Storage : Store lyophilized powder at -20°C in airtight, light-protected vials to prevent hydrolysis or oxidation. Periodic stability testing via HPLC is recommended .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported α2C-adrenoceptor selectivity data?
Methodological Answer: Discrepancies in Ki values (e.g., α2C = 28 nM vs. α2A = 3150 nM ) may arise from assay conditions. Mitigation strategies include:
- Standardized Assays : Use homogeneous time-resolved fluorescence (HTRF) with recombinant human α2-adrenoceptor subtypes expressed in HEK293 cells.
- Orthogonal Validation : Compare radioligand binding (³H-RX821002) with functional GTPγS incorporation assays to confirm antagonism (e.g., KB = 16 nM for GTPγS ).
- Buffer Optimization : Adjust Mg²⁺ and NaCl concentrations to mimic physiological conditions, as ionic strength impacts receptor-ligand interactions .
Q. What experimental designs are recommended for evaluating in vivo pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer:
- Dosing Regimens : Administer JP 1302 dihydrochloride intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodent models, with plasma sampling at 0.5, 2, 6, and 24 hours post-dose .
- Analytical Quantification : Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL, as validated for structurally related kinase inhibitors (e.g., imatinib) .
- Target Engagement : Correlate plasma concentrations with CNS α2C receptor occupancy using ex vivo autoradiography or PET imaging with a selective tracer .
Q. How can researchers address poor blood-brain barrier (BBB) penetration in preclinical studies?
Methodological Answer:
- Prodrug Design : Synthesize lipophilic esters (e.g., acetylated derivatives) to enhance passive diffusion, followed by enzymatic cleavage in the brain .
- Carrier-Mediated Transport : Co-administer with P-glycoprotein inhibitors (e.g., elacridar) to reduce efflux, as demonstrated for acridine-based therapeutics .
- In Silico Modeling : Use molecular dynamics simulations to predict BBB permeability based on logP (experimental logD = -0.7 at pH 7.4 ).
Q. What strategies mitigate off-target effects in α2C-adrenoceptor studies?
Methodological Answer:
- CRISPR/Cas9 Models : Generate α2C-knockout rodents to isolate receptor-specific effects in behavioral assays (e.g., forced swim test for antidepressant activity) .
- Selective Antagonists : Include comparator compounds (e.g., MK-912 for α2A) to validate selectivity in parallel assays .
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated brain tissues to identify off-target gene expression changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
